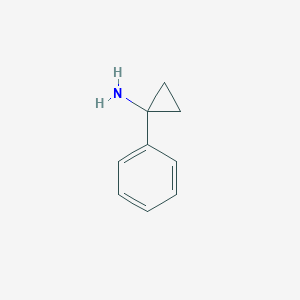

1-Phenyl-cyclopropylamine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclopropanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-phenylcyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c10-9(6-7-9)8-4-2-1-3-5-8/h1-5H,6-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYRBDGKUVUVWRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50276733 | |

| Record name | 1-Phenyl-cyclopropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50276733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41049-53-0 | |

| Record name | 1-Phenyl-cyclopropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50276733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Phenyl-cyclopropylamine from Styrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of synthetic routes for the preparation of 1-phenyl-cyclopropylamine, a valuable building block in medicinal chemistry, starting from the readily available raw material, styrene. This document details several synthetic strategies, providing in-depth experimental protocols, quantitative data, and visual representations of the reaction pathways.

Introduction

This compound and its derivatives are key structural motifs in a variety of pharmacologically active compounds. The rigid cyclopropane ring introduces conformational constraint, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the phenylcyclopropylamine scaffold is present in compounds with diverse therapeutic applications, including monoamine oxidase (MAO) inhibitors and central nervous system (CNS) agents. The synthesis of this important amine from an inexpensive starting material like styrene is of significant interest to the pharmaceutical and chemical industries. This guide explores three distinct synthetic routes, each with its own set of advantages and challenges.

Route 1: Simmons-Smith Cyclopropanation followed by Oxidative Cleavage and Rearrangement

This classical approach involves the initial formation of the cyclopropane ring via a Simmons-Smith reaction, followed by functional group manipulations to introduce the amine moiety. This route is characterized by its well-established and robust reactions.

Overall Synthetic Pathway

Caption: Overall workflow for the synthesis of this compound from styrene via Route 1.

Step 1: Simmons-Smith Cyclopropanation of Styrene

The Simmons-Smith reaction is a reliable method for the stereospecific conversion of alkenes to cyclopropanes.[1][2][3] The reaction utilizes an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple.[4][5]

Experimental Protocol:

A detailed experimental protocol for the Simmons-Smith cyclopropanation of an alkene is as follows:

-

Preparation of the Zinc-Copper Couple: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add zinc dust (2.0 eq) and an equal weight of copper(I) chloride. Heat the mixture gently with a flame under a stream of nitrogen until it is dry. Cool to room temperature, then add anhydrous diethyl ether.

-

Reaction: To the stirred suspension of the zinc-copper couple in diethyl ether, add a solution of styrene (1.0 eq) in diethyl ether. Then, add a solution of diiodomethane (1.5 eq) in diethyl ether dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at reflux for 1 hour.

-

Work-up: Cool the reaction mixture to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution. Filter the mixture through a pad of celite, and wash the filter cake with diethyl ether. Separate the organic layer of the filtrate, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: The crude phenylcyclopropane can be purified by fractional distillation.

Quantitative Data:

| Reactant/Reagent | Molar Ratio | Notes |

| Styrene | 1.0 | Starting material |

| Zinc Dust | 2.0 | Formation of the organozinc reagent |

| Copper(I) Chloride | - | To activate the zinc |

| Diiodomethane | 1.5 | Methylene source |

| Diethyl Ether | - | Anhydrous solvent |

| Typical Yield | 70-85% | For the cyclopropanation of styrenes |

Step 2: Oxidation of Phenylcyclopropane to 1-Phenylcyclopropanecarboxylic Acid

The oxidation of the benzylic position of phenylcyclopropane to a carboxylic acid is a challenging transformation. Direct oxidation can lead to ring-opening or degradation of the cyclopropane ring. A multi-step approach is often necessary. One potential, though not yet fully detailed in the initial search, involves the conversion to an intermediate that can be more readily oxidized.

Step 3: Conversion of 1-Phenylcyclopropanecarboxylic Acid to this compound

The final step in this route involves the conversion of the carboxylic acid to the primary amine with the loss of one carbon atom. This can be achieved via either the Hofmann or Curtius rearrangement.

Option A: Hofmann Rearrangement

The Hofmann rearrangement of a primary amide provides a direct route to the corresponding primary amine.[6][7][8][9]

Experimental Protocol:

-

Amide Formation: Convert 1-phenylcyclopropanecarboxylic acid to the corresponding primary amide, 1-phenylcyclopropanecarboxamide, using standard methods (e.g., via the acid chloride followed by reaction with ammonia, or by direct coupling with ammonia using a coupling agent).

-

Rearrangement: To a solution of sodium hydroxide in water at 0 °C, add bromine dropwise to form a solution of sodium hypobromite. Add the 1-phenylcyclopropanecarboxamide to this solution and stir. Slowly warm the reaction mixture and then heat to reflux until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude this compound can be purified by distillation or by conversion to a salt followed by recrystallization.

Quantitative Data (Hofmann Rearrangement):

| Reactant/Reagent | Molar Ratio | Notes |

| 1-Phenylcyclopropanecarboxamide | 1.0 | Substrate |

| Sodium Hydroxide | 4.0 | Base |

| Bromine | 1.1 | Oxidizing agent |

| Typical Yield | 60-80% | For the rearrangement step |

Option B: Curtius Rearrangement

The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, which can then be hydrolyzed to the primary amine.[10][11][12][13][14]

Experimental Protocol:

-

Acyl Azide Formation: Convert 1-phenylcyclopropanecarboxylic acid to the corresponding acyl chloride using thionyl chloride or oxalyl chloride. The crude acyl chloride is then reacted with sodium azide in a suitable solvent (e.g., acetone or a biphasic system) to form the acyl azide.

-

Rearrangement and Hydrolysis: The acyl azide is carefully heated in an inert solvent (e.g., toluene). The resulting isocyanate is not isolated but is directly hydrolyzed by the addition of aqueous acid, followed by heating to effect decarboxylation and formation of the amine.

-

Work-up: After cooling, the reaction mixture is basified with a strong base (e.g., NaOH) and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated.

-

Purification: Purification can be achieved by distillation or salt formation.

Quantitative Data (Curtius Rearrangement):

| Reactant/Reagent | Molar Ratio | Notes |

| 1-Phenylcyclopropanecarboxylic acid | 1.0 | Starting material |

| Thionyl Chloride | 1.2 | For acyl chloride formation |

| Sodium Azide | 1.5 | For acyl azide formation |

| Typical Yield | 70-90% | For the overall conversion from the acid |

Route 2: Nitrile-Based Synthesis via Kulinkovich-Szymoniak Reaction

This route aims to construct the cyclopropylamine moiety directly from a nitrile precursor using a titanium-mediated cyclopropanation reaction. The key challenge lies in the synthesis of the appropriate nitrile starting material from styrene.

Overall Synthetic Pathway

Caption: Proposed workflow for Route 2, highlighting the need for a synthetic route to the nitrile intermediate.

Step 1: Synthesis of 1-Phenylcyclopropanecarbonitrile from Styrene

A direct and efficient method for the conversion of styrene to 1-phenylcyclopropanecarbonitrile is not well-documented in the initial search results. This would likely involve a multi-step sequence, potentially proceeding through intermediates such as styrene oxide or a dihalo-adduct. Further research is required to establish a viable protocol for this transformation.

Step 2: Kulinkovich-Szymoniak Reaction

The Kulinkovich-Szymoniak reaction is a powerful method for the synthesis of primary cyclopropylamines from nitriles and Grignard reagents, mediated by a titanium(IV) alkoxide.[15][16][17][18][19]

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked flask under an argon atmosphere, place a solution of 1-phenylcyclopropanecarbonitrile (1.0 eq) in anhydrous diethyl ether.

-

Reagent Addition: Add titanium(IV) isopropoxide (1.2 eq) to the solution. Cool the mixture to -78 °C and slowly add a solution of ethylmagnesium bromide (2.5 eq) in diethyl ether.

-

Reaction: Allow the reaction mixture to warm slowly to room temperature and stir for several hours, monitoring the reaction by TLC.

-

Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of water. Filter the resulting suspension through a pad of celite, washing with diethyl ether. The filtrate is then extracted with aqueous HCl. The acidic aqueous layer is washed with ether, then basified with NaOH and extracted with diethyl ether.

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate and concentrated to afford the crude this compound, which can be purified by distillation.

Quantitative Data:

| Reactant/Reagent | Molar Ratio | Notes |

| 1-Phenylcyclopropanecarbonitrile | 1.0 | Substrate |

| Titanium(IV) isopropoxide | 1.2 | Mediator |

| Ethylmagnesium bromide | 2.5 | Grignard reagent |

| Typical Yield | 60-75% | For the cyclopropanation of nitriles |

Route 3: Photocatalytic Bromonitroalkylation of Styrene

This modern approach offers a more direct route to a this compound precursor through a photocatalytic reaction.[20][21][22] The key steps involve the formation of a bromonitroalkane, followed by cyclization and reduction.

Overall Synthetic Pathway

Caption: Synthetic workflow for Route 3, a modern photocatalytic approach.

Step 1: Photocatalytic Bromonitroalkylation of Styrene

This step involves the visible-light-mediated addition of bromonitromethane to styrene to form a γ-bromonitroalkane.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel suitable for photochemistry, combine styrene (1.0 eq), bromonitromethane (1.5 eq), and a photocatalyst (e.g., an iridium or ruthenium complex, ~1-2 mol%) in a suitable solvent (e.g., acetonitrile or dichloromethane).

-

Reaction: Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes. Irradiate the mixture with visible light (e.g., blue LEDs) at room temperature for 12-24 hours, or until completion as monitored by TLC.

-

Work-up: After the reaction is complete, concentrate the mixture under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Quantitative Data:

| Reactant/Reagent | Molar Ratio | Notes |

| Styrene | 1.0 | Substrate |

| Bromonitromethane | 1.5 | Reagent |

| Photocatalyst | 0.01-0.02 | e.g., [Ir(ppy)2(dtbbpy)]PF6 |

| Typical Yield | 70-90% | For the addition reaction |

Step 2: Base-Mediated Cyclization to 1-Nitro-2-phenylcyclopropane

The resulting γ-bromonitroalkane undergoes an intramolecular nucleophilic substitution in the presence of a base to form the nitrocyclopropane.

Experimental Protocol:

-

Reaction: Dissolve the purified 1-bromo-2-nitro-1-phenylethane (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF). Add a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq), and stir the mixture at room temperature.

-

Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up: Dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purification: The crude nitrocyclopropane can be purified by column chromatography.

Quantitative Data:

| Reactant/Reagent | Molar Ratio | Notes |

| 1-Bromo-2-nitro-1-phenylethane | 1.0 | Substrate |

| DBU | 1.2 | Base |

| Typical Yield | 80-95% | For the cyclization step |

Step 3: Reduction of 1-Nitro-2-phenylcyclopropane

The final step is the reduction of the nitro group to a primary amine.

Experimental Protocol:

-

Reaction: To a solution of the 1-nitro-2-phenylcyclopropane (1.0 eq) in a solvent such as ethanol or acetic acid, add a reducing agent. Common reducing agents for this transformation include zinc powder in the presence of an acid (e.g., HCl or acetic acid), or catalytic hydrogenation (e.g., H2, Pd/C).

-

Monitoring: Monitor the reaction by TLC.

-

Work-up: If using zinc, filter off the excess metal powder and wash with the reaction solvent. Neutralize the filtrate and extract the product into an organic solvent. If using catalytic hydrogenation, filter off the catalyst.

-

Purification: The crude this compound can be purified by distillation or by forming a salt and recrystallizing.

Quantitative Data:

| Reactant/Reagent | Molar Ratio | Notes |

| 1-Nitro-2-phenylcyclopropane | 1.0 | Substrate |

| Zinc Powder | 5.0 | Reducing agent |

| Acetic Acid | - | Acidic medium |

| Typical Yield | 70-90% | For the reduction of the nitro group |

Conclusion

This technical guide has outlined three distinct synthetic strategies for the preparation of this compound from styrene.

-

Route 1 represents a classical and robust approach, although it is longer and requires a challenging oxidation step that warrants further investigation for a high-yielding protocol.

-

Route 2 offers a potentially shorter synthesis via the Kulinkovich-Szymoniak reaction, but is currently hampered by the lack of a direct and efficient method for synthesizing the required 1-phenylcyclopropanecarbonitrile precursor from styrene.

-

Route 3 presents a modern, efficient, and more direct pathway utilizing photocatalysis. This route is highly promising due to its mild reaction conditions and good overall yields.

The choice of synthetic route will depend on the specific requirements of the researcher or organization, including available equipment, expertise, and desired scale of production. For researchers in drug development, the photocatalytic route (Route 3) offers a state-of-the-art and efficient method for accessing this important building block.

References

- 1. benchchem.com [benchchem.com]

- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 3. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simmons-Smith Reaction [organic-chemistry.org]

- 5. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]

- 6. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 7. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 9. pharmdguru.com [pharmdguru.com]

- 10. Curtius Rearrangement | NROChemistry [nrochemistry.com]

- 11. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 12. Curtius Rearrangement [organic-chemistry.org]

- 13. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]

- 16. grokipedia.com [grokipedia.com]

- 17. synarchive.com [synarchive.com]

- 18. On the Stereochemistry of the Kulinkovich Cyclopropanation of Nitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]

- 20. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

physicochemical properties of 1-Phenyl-cyclopropylamine hydrochloride

A-4-1. An In-depth Technical Guide on the Physicochemical Properties of 1-Phenyl-cyclopropylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the core (CAS: 73930-39-9), a versatile compound utilized in pharmaceutical research and organic synthesis.[1] Key data, including molecular structure, melting point, solubility, and pKa, are presented. Detailed experimental protocols for determining these properties are provided, accompanied by workflow visualizations. Furthermore, this document explores the compound's mechanism of action as a monoamine oxidase (MAO) inhibitor, offering a diagrammatic representation of the relevant signaling pathway.

Introduction

This compound hydrochloride is a compound of significant interest in medicinal chemistry and neuroscience research.[1] Its unique structure, featuring a phenyl group attached to a cyclopropylamine moiety, makes it a valuable building block for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1] It is explored for its potential in developing new medications for neurological disorders and serves as a tool for studying neurotransmitter systems.[1] Understanding its fundamental physicochemical properties is critical for its application in drug design, formulation development, and synthetic chemistry.

Physicochemical Properties

The key are summarized in the table below. This data is essential for predicting its behavior in various chemical and biological systems.

Table 1: Physicochemical Data for this compound Hydrochloride

| Property | Value | Reference(s) |

| IUPAC Name | 1-phenylcyclopropan-1-amine hydrochloride | [2][3] |

| Synonyms | 1-Phenylcyclopropanamine hydrochloride | [1][2] |

| CAS Number | 73930-39-9 | [1] |

| Molecular Formula | C₉H₁₁N·HCl or C₉H₁₂ClN | [1][2][4] |

| Molecular Weight | 169.65 g/mol | [1][2] |

| Appearance | Off-white to yellow powder | [1] |

| Melting Point | 192-201 °C | [1] |

| Boiling Point (Free Base) | 211.4 °C at 760 mmHg | [5] |

| pKa (Predicted, Free Base) | 7.78 ± 0.20 | N/A |

| logP (Free Base) | 1.1 (Calculated) | [3] |

Note: Boiling point and logP are for the free base, 1-Phenylcyclopropylamine (CAS: 41049-53-0).

Biological Activity and Mechanism of Action

This compound is a mechanism-based inactivator of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters.[6] Its isomer, trans-2-phenylcyclopropylamine (Tranylcypromine), is a well-known non-selective, irreversible MAO inhibitor used clinically as an antidepressant.[7][8] By inhibiting MAO-A and MAO-B, these compounds prevent the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine in the synaptic cleft.[9] This leads to an increased concentration of these monoamines, potentiating their signaling, which is believed to be the primary mechanism behind their antidepressant effects.[9][10]

Caption: Mechanism of Action of this compound as a MAO Inhibitor.

Experimental Protocols

Detailed methodologies for determining the key are outlined below.

Melting Point Determination

The melting point is a critical indicator of purity. The capillary method is the standard technique for its determination.[11]

Protocol:

-

Sample Preparation: Ensure the this compound hydrochloride sample is a fine, dry powder. If necessary, gently crush any coarse crystals in a mortar.[11]

-

Capillary Loading: Press the open end of a capillary tube into the powdered sample. Tap the closed end on a hard surface to compact the powder to a height of 2-3 mm.[12]

-

Measurement:

-

Place the loaded capillary into the heating block of a melting point apparatus.[13]

-

If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to get a preliminary range.[13]

-

For an accurate measurement, use a fresh sample. Heat rapidly to about 20 °C below the expected melting point, then reduce the heating rate to approximately 1-2 °C per minute.[12]

-

-

Data Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the sample is completely liquid (T2). The melting range is T1-T2.[14]

Caption: Workflow for Melting Point Determination.

Solubility Assessment

A qualitative assessment of solubility in various solvents provides insight into the polarity and the presence of ionizable functional groups.

Protocol:

-

Water Solubility:

-

Acid/Base Solubility:

-

For compounds insoluble in water, test solubility in 5% aqueous HCl and 5% aqueous NaOH.[16]

-

Add ~25 mg of the compound to 0.75 mL of each solution in separate test tubes.[16]

-

Shake and observe. This compound hydrochloride, being an amine salt, is expected to be soluble in water and neutral or acidic solutions but may precipitate as the free base in a sufficiently basic solution (NaOH).[17]

-

-

Organic Solvent Solubility:

-

Test solubility in an organic solvent like ethanol. Add ~25 mg of the compound to 0.75 mL of the solvent, shake, and observe.

-

Caption: Logical Workflow for Solubility Classification.

pKa Determination by Potentiometric Titration

The pKa, or acid dissociation constant, is crucial for predicting the ionization state of a compound at a given pH.[18] Potentiometric titration is a common and reliable method for its determination.[19]

Protocol:

-

System Calibration: Calibrate a potentiometer (pH meter) using standard aqueous buffers (e.g., pH 4, 7, and 10).[20]

-

Sample Preparation:

-

Accurately weigh a sample of this compound hydrochloride (sufficient to prepare a ~1 mM solution, e.g., ~3.4 mg in 20 mL).[20]

-

Dissolve the sample in 20 mL of deionized water or a water/co-solvent mixture if solubility is low.[18] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[20]

-

Purge the solution with nitrogen to remove dissolved CO₂.[20]

-

-

Titration:

-

Place the solution in a reaction vessel with a magnetic stirrer and immerse the calibrated pH electrode.[20]

-

Since the sample is an amine hydrochloride (an acidic salt), it will be titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Add the titrant in small, precise increments, recording the pH after each addition once the reading stabilizes.[21]

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added to generate a titration curve.

-

The pKa corresponds to the pH at the half-equivalence point. This can be determined from the inflection point of the first derivative of the titration curve.[19]

-

Caption: Workflow for pKa Determination via Potentiometric Titration.

LogD/LogP Determination

The partition coefficient (LogP) and distribution coefficient (LogD) are measures of a compound's lipophilicity, a key factor in predicting membrane permeability and overall pharmacokinetic behavior. The shake-flask method is the gold standard for this measurement.[22]

Protocol:

-

Phase Preparation:

-

Prepare two immiscible phases: n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for LogD).

-

Pre-saturate the n-octanol with the aqueous buffer and vice-versa by mixing them and allowing them to separate for 24 hours.[23]

-

-

Partitioning:

-

Prepare a stock solution of this compound hydrochloride in the aqueous phase.

-

Add a known volume of the stock solution to a vial containing a known volume of pre-saturated n-octanol.

-

Shake the vial vigorously for a set period (e.g., 1 hour) to allow the compound to partition between the two phases until equilibrium is reached.[24]

-

Centrifuge the vial to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully take an aliquot from both the n-octanol and the aqueous layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[25]

-

-

Calculation:

-

Calculate the LogD using the formula: LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )[22]

-

To determine the LogP (for the neutral free base), the experiment must be conducted at a pH where the compound is fully un-ionized, or the LogP must be calculated from LogD and pKa values.

-

Caption: Workflow for LogD Determination using the Shake-Flask Method.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CAS#:773012-60-5 | Chemsrc [chemsrc.com]

- 3. This compound | C9H11N | CID 194549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. americanelements.com [americanelements.com]

- 6. Mechanism of inactivation of monoamine oxidase by 1-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 8. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]

- 9. psychscenehub.com [psychscenehub.com]

- 10. drugs.com [drugs.com]

- 11. thinksrs.com [thinksrs.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 14. alnoor.edu.iq [alnoor.edu.iq]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 17. moorparkcollege.edu [moorparkcollege.edu]

- 18. enamine.net [enamine.net]

- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. dergipark.org.tr [dergipark.org.tr]

- 22. researchgate.net [researchgate.net]

- 23. agilent.com [agilent.com]

- 24. researchgate.net [researchgate.net]

- 25. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

The Mechanism of Action of 1-Phenyl-cyclopropylamine as a Monoamine Oxidase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism of action of 1-Phenyl-cyclopropylamine as a potent inhibitor of monoamine oxidase (MAO). This compound is the core chemical structure of tranylcypromine, a clinically significant antidepressant. This document details the biochemical interactions, enzyme kinetics, and the physiological consequences of MAO inhibition by this compound, tailored for a scientific audience engaged in research and drug development.

Executive Summary

This compound is a mechanism-based, irreversible inhibitor of both isoforms of monoamine oxidase, MAO-A and MAO-B. Its inhibitory action proceeds through a unique mechanism involving the enzyme's own catalytic activity. The process begins with the oxidation of the cyclopropylamine moiety by the flavin adenine dinucleotide (FAD) cofactor within the MAO active site. This oxidation leads to the opening of the strained cyclopropyl ring, generating a reactive intermediate. This intermediate then forms a stable, covalent bond with the FAD cofactor, rendering the enzyme permanently inactive. This irreversible inhibition leads to an increase in the synaptic concentration of monoamine neurotransmitters, which is the basis of its therapeutic effects.

Mechanism of Covalent Inhibition

The inhibition of monoamine oxidase by this compound is a classic example of "suicide inhibition," where the enzyme participates in its own inactivation. The process can be broken down into several key steps:

-

Initial Binding: this compound first binds non-covalently to the active site of the MAO enzyme.

-

Enzymatic Oxidation: The flavin cofactor (FAD) in its oxidized state accepts an electron from the inhibitor's amine group.

-

Radical Intermediate Formation: This single-electron transfer generates an amine radical cation and the flavin semiquinone.

-

Cyclopropyl Ring Opening: The high strain of the cyclopropyl ring facilitates its opening, creating a reactive radical intermediate.

-

Covalent Adduct Formation: This reactive species then attacks the flavin cofactor, forming a stable covalent adduct. Studies suggest this adduct forms at either the C4a or N5 position of the flavin ring.[1] This covalent modification permanently inactivates the enzyme.

Quantitative Enzyme Kinetics

As an irreversible inhibitor, the potency of this compound (tranylcypromine) is best described by its inactivation parameters: the maximal rate of inactivation (k_inact) and the inhibitor concentration that yields half-maximal inactivation (K_I). The overall inactivation efficiency is given by the specificity constant (k_inact/K_I). Tranylcypromine is a non-selective inhibitor, targeting both MAO-A and MAO-B.

| Parameter | Human MAO-A | Human MAO-B | Unit | Reference |

| K_I | 1.8 | 0.9 | µM | [2] |

| k_inact | 0.10 | 0.21 | min⁻¹ | [2] |

| k_inact/K_I | 0.056 | 0.24 | min⁻¹·µM⁻¹ | [2] |

Experimental Protocols

Determination of Irreversible Inhibition Kinetic Constants (k_inact and K_I)

The kinetic parameters for irreversible, time-dependent inhibitors are determined using a specific experimental protocol, often referred to as the Kitz-Wilson method. This involves pre-incubating the enzyme with various concentrations of the inhibitor for different time periods and then measuring the remaining enzyme activity.

4.1.1 Materials and Reagents

-

Enzyme Source: Recombinant human MAO-A or MAO-B.

-

Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.

-

Substrate: Kynuramine dihydrobromide.

-

Inhibitor: this compound (Tranylcypromine).

-

Instrumentation: 96-well plate fluorometer or spectrophotometer.

4.1.2 Experimental Procedure

-

Enzyme Pre-incubation: In a 96-well plate, prepare reactions containing the MAO enzyme and a range of inhibitor concentrations in the phosphate buffer. Include a control with no inhibitor.

-

Time-Course Incubation: Incubate the plate at 37°C. At designated time points (e.g., 0, 2, 5, 10, 20, 30 minutes), initiate the activity assay.

-

Activity Assay Initiation: Add the kynuramine substrate to the wells to start the enzymatic reaction. The concentration of the substrate should be saturating (e.g., 5-10 times the K_M value) to minimize competition from any remaining reversible binding of the inhibitor.

-

Measurement: Measure the rate of product formation. For the kynuramine assay, the product, 4-hydroxyquinoline, is fluorescent and can be measured with excitation at ~320 nm and emission at ~380 nm.

-

Data Analysis:

-

For each inhibitor concentration, plot the natural logarithm (ln) of the percentage of remaining enzyme activity against the pre-incubation time.

-

The slope of each of these lines corresponds to the negative apparent rate constant of inactivation (-k_obs).

-

Create a secondary plot, known as a Kitz-Wilson plot, of the reciprocal of the apparent inactivation rate (1/k_obs) versus the reciprocal of the inhibitor concentration (1/[I]).

-

The y-intercept of this double reciprocal plot is equal to 1/k_inact, and the x-intercept is equal to -1/K_I.

-

References

Spectroscopic Analysis of 1-Phenyl-cyclopropylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic profile of 1-Phenyl-cyclopropylamine, a key building block in medicinal chemistry. The document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering a foundational dataset for its identification and characterization. Detailed experimental protocols are provided to aid in the replication of these analyses.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 2.10 | Singlet | 2H | Amino protons (-NH₂) |

| ~ 1.05 - 1.15 | Multiplet | 2H | Cyclopropyl methylene protons (CH₂) |

| ~ 0.85 - 0.95 | Multiplet | 2H | Cyclopropyl methylene protons (CH₂) |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 | Quaternary aromatic carbon (C-ipso) |

| ~ 128.5 | Aromatic CH |

| ~ 127.0 | Aromatic CH |

| ~ 126.5 | Aromatic CH |

| ~ 40 | Quaternary cyclopropyl carbon (C-NH₂) |

| ~ 15 | Cyclopropyl methylene carbons (CH₂) |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3250 | Medium, Doublet | N-H stretch (primary amine) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 3000 - 2850 | Medium | Aliphatic C-H stretch (cyclopropyl) |

| ~ 1600, 1490 | Medium-Weak | Aromatic C=C skeletal vibrations |

| ~ 1620 | Medium | N-H bend (scissoring) |

| ~ 1020 | Medium | C-N stretch |

| 750 - 700 | Strong | Aromatic C-H out-of-plane bend (monosubstituted) |

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 133 | Moderate | [M]⁺ (Molecular Ion) |

| 132 | High | [M-H]⁺[1] |

| 118 | Moderate | [M-NH₂]⁺ |

| 104 | High | [C₈H₈]⁺ (Loss of HCN and H₂)[1] |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

| 77 | High | [C₆H₅]⁺ (Phenyl cation)[1] |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Pulse Angle: 30-45 degrees

-

Spectral Width: 0-12 ppm

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 512-1024 (or more for better signal-to-noise)

-

Relaxation Delay: 2-5 seconds

-

Pulse Angle: 30-45 degrees

-

Spectral Width: 0-200 ppm

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation:

-

FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

If analyzing as a neat liquid, place a single drop of this compound directly onto the ATR crystal.

-

Alternatively, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or KBr plates.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes (stretching, bending).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

-

A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar capillary column (e.g., DB-5ms).

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Propose fragmentation pathways consistent with the observed peaks.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of this compound.

Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound in an electron ionization mass spectrometer can be rationalized by the following pathway, leading to the major observed ions.

Relationship Between Spectroscopic Data and Molecular Structure

This diagram illustrates how the different spectroscopic techniques probe specific parts of the this compound molecule.

References

The Dawn of Phenylcyclopropylamines in Neuroscience: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the early discovery and history of phenylcyclopropylamines in neuroscience, with a primary focus on the archetypal compound, tranylcypromine. We delve into the serendipitous discovery of its monoamine oxidase (MAO) inhibitory properties, its initial pharmacological characterization, and the experimental methodologies that were pivotal in elucidating its mechanism of action. This document compiles available quantitative data from early studies into structured tables for comparative analysis and details the foundational experimental protocols. Furthermore, it employs Graphviz visualizations to illustrate key signaling pathways and experimental workflows of the era, offering a valuable historical and technical resource for researchers in neuroscience and drug development.

Introduction: A Serendipitous Discovery in Neuropharmacology

The story of phenylcyclopropylamines in neuroscience begins not with a targeted search for antidepressants, but with a chemical exploration rooted in stimulant pharmacology. In 1948, the phenylcyclopropylamine structure was first synthesized as a rigid analog of amphetamine. The initial aim was to explore new central nervous system stimulants. The most famous of these, trans-2-phenylcyclopropylamine, would later be known as tranylcypromine.

Initially, tranylcypromine was investigated for various potential applications, including as a nasal decongestant, but it proved ineffective for this purpose.[1] The true breakthrough came over a decade after its initial synthesis, in 1959, when its potent monoamine oxidase (MAO) inhibiting properties were discovered.[1] This finding was a pivotal moment, repositioning tranylcypromine from a failed stimulant candidate to a member of the first generation of antidepressant medications.[1] Its non-hydrazine structure also made it a subject of great interest, as it was hoped to have a more favorable therapeutic index compared to the earlier hydrazine-based MAO inhibitors like iproniazid.[2] Tranylcypromine was subsequently introduced in the United Kingdom in 1960 and received FDA approval in the United States in 1961 under the trade name Parnate.[2]

Early Phenylcyclopropylamines and Their Core Structure

The foundational structure of this class is the phenylcyclopropylamine moiety. Early research primarily focused on tranylcypromine and its isomers, as well as a few other derivatives.

Table 1: Key Early Phenylcyclopropylamines

| Compound Name | Chemical Structure | Key Early Observations |

| Tranylcypromine (trans-2-Phenylcyclopropylamine) | C₉H₁₁N | Potent, irreversible, non-selective MAO inhibitor with stimulant properties. |

| 1-Phenylcyclopropylamine | C₉H₁₁N | Investigated as a mechanism-based inactivator of MAO.[2] |

| 1-Benzylcyclopropylamine | C₁₀H₁₃N | Studied as a potent competitive reversible inhibitor and mechanism-based inactivator of MAO.[3] |

| 4-Fluorotranylcypromine | C₉H₁₀FN | An analog synthesized later to study the effects of halogenation on MAO inhibition, found to be more potent than tranylcypromine in vitro.[4] |

Mechanism of Action: Monoamine Oxidase Inhibition

The primary mechanism of action of tranylcypromine and related early phenylcyclopropylamines is the irreversible inhibition of monoamine oxidase (MAO). MAO is a critical enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in the presynaptic neuron and in the synaptic cleft. By inhibiting MAO, phenylcyclopropylamines increase the synaptic availability of these neurotransmitters, which is believed to be the basis of their antidepressant effects.

dot

References

- 1. Mechanism of inactivation of monoamine oxidase by 1-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inactivation of monoamine oxidase A by the monoamine oxidase B inactivators 1-phenylcyclopropylamine, 1-benzylcyclopropylamine, and N-cyclopropyl-alpha-methylbenzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neurochemical and neuropharmacological properties of 4-fluorotranylcypromine - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of 1-Phenyl-cyclopropylamine: A Technical Guide to Solubility and Stability

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth analysis of the solubility and stability of 1-Phenyl-cyclopropylamine, a key building block in modern medicinal chemistry. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available physicochemical data and outlines detailed experimental protocols to empower informed decision-making in formulation and analytical method development.

Introduction

This compound is a primary amine featuring a phenyl group attached to a cyclopropyl ring. This unique structural motif imparts a combination of rigidity and lipophilicity, making it an attractive scaffold in the design of bioactive molecules. However, the strained cyclopropyl ring and the reactive primary amine group also present challenges in terms of solubility and chemical stability. A thorough understanding of these properties is paramount for the successful development of drug candidates incorporating this moiety.

Physicochemical Properties

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, its structural features provide a basis for predicting its general solubility and stability characteristics.

Predicted Solubility Profile:

Based on its structure, this compound is expected to be a weakly basic compound. The presence of the phenyl and cyclopropyl groups suggests a degree of lipophilicity, which would favor solubility in organic solvents. The primary amine group is capable of hydrogen bonding, which may contribute to solubility in polar protic solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic | ||

| Water | Sparingly Soluble | The hydrophobic phenyl and cyclopropyl groups limit aqueous solubility. |

| Methanol, Ethanol | Soluble | Capable of hydrogen bonding with the amine group. |

| Polar Aprotic | ||

| Acetonitrile, Acetone | Soluble | Polarity is sufficient to interact with the amine group. |

| Dimethyl Sulfoxide | Soluble | Highly polar aprotic solvent capable of dissolving a wide range of compounds. |

| Nonpolar | ||

| Dichloromethane | Soluble | The lipophilic character of the molecule favors solubility in nonpolar solvents. |

| Toluene, Hexane | Likely Soluble | The nonpolar nature of the bulk of the molecule should allow for solubility in these solvents. |

Stability Profile

The chemical stability of this compound is influenced by several factors, including pH, light, and temperature. The primary amine and the strained cyclopropyl ring are the main sites of potential degradation.

Table 2: Predicted Stability and Potential Degradation Pathways

| Condition | Predicted Stability | Potential Degradation Pathway |

| Acidic (Low pH) | Generally Stable | Protonation of the amine group to form a more stable ammonium salt. |

| Basic (High pH) | Potentially Unstable | The free base is more susceptible to oxidation and other reactions. Ring-opening of the cyclopropyl group can be catalyzed by strong bases. |

| Oxidative | Susceptible | Primary amines can be oxidized to form various products, including imines, oximes, or nitro compounds. The presence of the phenyl ring may also be a site for oxidation. |

| Photolytic | Potentially Unstable | Aromatic amines can be susceptible to photodegradation. The energy from UV or visible light may promote oxidation or other rearrangement reactions. |

| Thermal | Moderately Stable | At elevated temperatures, decomposition may occur. The exact degradation products would depend on the conditions (e.g., presence of oxygen). |

Experimental Protocols

To obtain quantitative data on the solubility and stability of this compound, the following experimental protocols are recommended.

Solubility Determination: Shake-Flask Method

The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials containing different solvents of interest.

-

Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspensions are allowed to settle, and the supernatant is carefully removed and filtered through a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.

-

Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is reported in units such as mg/mL or mol/L.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways of a drug substance.

Methodology:

-

Stress Conditions: Solutions of this compound are prepared in various media and subjected to the following stress conditions:

-

Hydrolytic: Acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water) conditions at elevated temperatures (e.g., 60 °C).

-

Oxidative: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Photolytic: Exposure to light according to ICH Q1B guidelines (e.g., exposure to not less than 1.2 million lux hours and 200 watt hours/square meter). A dark control is run in parallel.

-

Thermal: The solid compound is exposed to dry heat (e.g., 80 °C).

-

-

Time Points: Samples are collected at various time points (e.g., 0, 24, 48, 72 hours).

-

Analysis: The samples are analyzed by a stability-indicating HPLC method. This method should be capable of separating the parent compound from all significant degradation products.

-

Peak Purity and Mass Balance: Peak purity of the parent compound should be assessed using a photodiode array (PDA) detector. Mass balance should be calculated to account for all the material.

-

Degradant Identification: If significant degradation is observed, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) can be used to identify the structure of the degradation products.

Conclusion

While specific quantitative data for the solubility and stability of this compound requires dedicated experimental investigation, this guide provides a robust framework for approaching these critical aspects of drug development. By understanding the predicted physicochemical properties and employing the detailed experimental protocols outlined herein, researchers can effectively characterize this important chemical entity, paving the way for its successful application in novel therapeutics.

Theoretical and Computational Insights into 1-Phenyl-cyclopropylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyl-cyclopropylamine and its derivatives represent a significant class of compounds in medicinal chemistry, primarily recognized as key intermediates in the synthesis of various pharmaceutical agents.[1] Their unique structural motif, featuring a phenyl ring attached to a strained cyclopropylamine group, imparts distinct electronic and conformational properties that are of great interest in drug design.[2] Notably, derivatives of phenylcyclopropylamine have been investigated as monoamine oxidase inhibitors (MAOIs) for the treatment of depression and anxiety.[1][3] This technical guide provides a comprehensive overview of the theoretical and computational studies of this compound, alongside proposed experimental protocols for its characterization. The document is intended to serve as a foundational resource for researchers engaged in the study and application of this important molecule.

Molecular Structure and Properties

This compound (C₉H₁₁N) is an organic compound with a molecular weight of 133.19 g/mol .[4][5] Its structure consists of a phenyl group and an amino group attached to the same carbon atom of a cyclopropane ring.

Computational Details

The molecular geometry of this compound can be optimized using Density Functional Theory (DFT) calculations. A common and effective method involves the B3LYP functional with a 6-311++G(d,p) basis set.[6] This level of theory is well-suited for calculating structural parameters and vibrational frequencies of organic molecules.[7] All computational work can be performed using software packages like Gaussian.

Optimized Molecular Structure

The optimized geometry of this compound reveals key bond lengths and angles that define its three-dimensional structure. The phenyl ring and the cyclopropyl group are oriented to minimize steric hindrance.

Table 1: Calculated Geometrical Parameters of this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C-C (phenyl) | ~1.39 |

| C-C (cyclopropyl) | ~1.51 | |

| C-N | ~1.46 | |

| C-H (aromatic) | ~1.08 | |

| C-H (aliphatic) | ~1.09 | |

| N-H | ~1.01 | |

| **Bond Angles (°) ** | C-C-C (phenyl) | ~120 |

| C-C-C (cyclopropyl) | ~60 | |

| H-N-H | ~105 |

Note: These are typical values and would be precisely determined from the output of the DFT calculation.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound. Theoretical calculations can predict the spectroscopic features, which can then be compared with experimental data for validation.

Vibrational Spectroscopy (FT-IR and FT-Raman)

The vibrational modes of this compound can be calculated using DFT. The predicted frequencies and intensities can be correlated with experimental Fourier-transform infrared (FT-IR) and FT-Raman spectra.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H stretch | Amine | 3400-3500 |

| C-H stretch (aromatic) | Phenyl ring | 3000-3100 |

| C-H stretch (aliphatic) | Cyclopropyl ring | 2900-3000 |

| C=C stretch | Phenyl ring | 1450-1600 |

| N-H bend | Amine | 1550-1650 |

| C-N stretch | 1000-1250 |

Note: Calculated frequencies are often scaled to better match experimental values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR chemical shifts of this compound can be predicted using the Gauge-Including Atomic Orbital (GIAO) method with DFT. These calculations provide valuable insights into the electronic environment of the nuclei.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) |

| ¹H | Aromatic (ortho) | 7.2-7.4 |

| Aromatic (meta) | 7.1-7.3 | |

| Aromatic (para) | 7.0-7.2 | |

| Cyclopropyl | 0.5-1.5 | |

| Amine | 1.5-3.0 | |

| ¹³C | Aromatic (ipso) | 140-145 |

| Aromatic | 125-130 | |

| Cyclopropyl (quaternary) | 30-40 | |

| Cyclopropyl (CH₂) | 10-20 |

Note: Chemical shifts are relative to a standard (e.g., TMS) and can be influenced by the solvent.

Electronic Properties and Reactivity

The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be determined from DFT calculations. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.[8]

Table 4: Calculated Electronic Properties of this compound

| Property | Calculated Value (eV) |

| HOMO Energy | -5.0 to -6.0 |

| LUMO Energy | 0.5 to 1.5 |

| HOMO-LUMO Gap | 5.5 to 7.5 |

A larger HOMO-LUMO gap suggests higher stability and lower reactivity.

Experimental Protocols

Synthesis of this compound

A potential synthetic route to this compound can be adapted from the synthesis of related 1-phenylcyclopropane carboxamide derivatives.[2]

Caption: Proposed synthetic workflow for this compound.

Protocol:

-

Cyclopropanation: To a solution of phenylacetonitrile in water, add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) and a strong base like sodium hydroxide. Add 1,2-dibromoethane dropwise while stirring vigorously at an elevated temperature (e.g., 60°C). Monitor the reaction by TLC until the starting material is consumed. Extract the product, 1-phenylcyclopropanecarbonitrile, with an organic solvent, dry, and purify.

-

Reduction: In a flame-dried flask under an inert atmosphere, suspend a reducing agent like lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether. Cool the suspension in an ice bath and slowly add a solution of 1-phenylcyclopropanecarbonitrile in anhydrous ether. After the addition is complete, allow the reaction to warm to room temperature and stir until completion. Carefully quench the reaction with water and aqueous sodium hydroxide. Filter the resulting salts and extract the aqueous layer with ether. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound. Purify by distillation or chromatography.

Spectroscopic Characterization

-

FT-IR: Acquire the FT-IR spectrum of a thin film of the purified product on a salt plate (e.g., NaCl) or as a KBr pellet.

-

FT-Raman: Obtain the FT-Raman spectrum of the neat liquid or solid sample.

-

NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl₃) and record the ¹H and ¹³C NMR spectra.

Biological Significance and Potential Applications

This compound serves as a crucial building block in medicinal chemistry.[1] Its structural analog, trans-2-phenylcyclopropylamine (tranylcypromine), is a known inhibitor of monoamine oxidase (MAO) and the histone demethylase LSD1.[9] This suggests that this compound and its derivatives could be explored for similar biological activities.

Caption: Potential signaling pathways modulated by this compound derivatives.

The inhibitory action on MAO increases the levels of neurotransmitters like serotonin and dopamine, leading to antidepressant effects. Inhibition of LSD1, an enzyme involved in epigenetic regulation, has potential applications in cancer therapy. Further research into the specific interactions of this compound with these and other biological targets is warranted.

Conclusion

This technical guide has provided a detailed theoretical and computational overview of this compound, a molecule of significant interest in medicinal chemistry. The presented data on its molecular structure, spectroscopic properties, and electronic characteristics, derived from established computational methodologies, offer a solid foundation for further research. The proposed experimental protocols for its synthesis and characterization are based on reliable methods for similar compounds. The potential biological activities of this compound and its derivatives, particularly as modulators of key enzymes like MAO and LSD1, highlight the importance of continued investigation into this versatile chemical scaffold. This guide aims to facilitate and inspire future studies that will further elucidate the properties and applications of this compound in drug discovery and development.

References

- 1. 1-Phenylcyclopropylamine [myskinrecipes.com]

- 2. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C9H11N | CID 194549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. americanelements.com [americanelements.com]

- 6. Spectroscopic, quantum computational and molecular docking studies on 1-phenylcyclopentane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one – Material Science Research India [materialsciencejournal.org]

- 9. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereoisomers of 1-Phenyl-cyclopropylamine: A Technical Guide to Their Chemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyl-cyclopropylamine (1-PCPA) is a potent mechanism-based inactivator of monoamine oxidase (MAO), an enzyme of significant interest in the development of therapeutics for neurological disorders. As a chiral molecule, 1-PCPA exists as two enantiomers, (R)-1-Phenyl-cyclopropylamine and (S)-1-Phenyl-cyclopropylamine. While the racemic mixture has been studied, a detailed, direct comparison of the chemical and pharmacological properties of the individual stereoisomers is not extensively documented in publicly available literature. This guide synthesizes the available information on 1-PCPA, outlines the general principles and established methodologies for the synthesis and resolution of its enantiomers, and discusses their expected differential biological activities based on related compounds.

Introduction

This compound (1-PCPA) is recognized as a mechanism-based inactivator of mitochondrial monoamine oxidase (MAO).[1] The high degree of strain in the cyclopropyl ring is crucial for its inhibitory activity.[1] As an irreversible inhibitor, 1-PCPA covalently modifies the flavin cofactor of the enzyme, leading to its inactivation.[1] Studies have shown that 1-PCPA can inactivate both MAO-A and MAO-B, with evidence suggesting different active site topographies for the two isozymes.[2] Given the stereospecific nature of enzyme-ligand interactions, it is highly probable that the (R) and (S) enantiomers of 1-PCPA exhibit distinct pharmacological profiles.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound (Racemate)

| Property | Value | Source |

| Molecular Formula | C₉H₁₁N | PubChem |

| Molecular Weight | 133.19 g/mol | PubChem |

| Boiling Point | 211.4 °C at 760 mmHg | ChemicalBook |

| Density | 1.079 g/cm³ | ChemicalBook |

Note: This data pertains to the racemic mixture. Enantiomers are expected to have identical boiling points and densities but will exhibit specific optical rotations of equal magnitude and opposite sign.

Synthesis and Chiral Resolution

The synthesis of racemic this compound typically proceeds through the common precursor, 1-phenylcyclopropanecarboxylic acid.

Synthesis of Racemic this compound

A general synthetic pathway involves the following steps:

-

Synthesis of 1-phenylcyclopropanecarbonitrile: This can be achieved via the alkylation of phenylacetonitrile with 1,2-dibromoethane in the presence of a base.

-

Hydrolysis to 1-phenylcyclopropanecarboxylic acid: The nitrile is then hydrolyzed to the corresponding carboxylic acid.

-

Conversion to this compound: The carboxylic acid can be converted to the amine via a Curtius, Hofmann, or Schmidt rearrangement.

Chiral Resolution of this compound Enantiomers

While a specific, detailed protocol for the resolution of this compound was not found, the classical method of diastereomeric salt formation is a widely applicable technique for chiral amines.

Experimental Protocol: General Procedure for Chiral Resolution via Diastereomeric Salt Formation

-

Salt Formation: The racemic this compound is reacted with a single enantiomer of a chiral resolving agent, such as (+)-tartaric acid or (-)-mandelic acid, in a suitable solvent (e.g., methanol, ethanol). This reaction forms a mixture of two diastereomeric salts.

-

Fractional Crystallization: Due to their different physical properties, one of the diastereomeric salts will be less soluble in the chosen solvent and will preferentially crystallize out of the solution. The solid is collected by filtration.

-

Liberation of the Enantiomer: The separated diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the chiral acid and liberate the free enantiomerically enriched amine.

-

Isolation and Purification: The free amine is extracted with an organic solvent, dried, and purified, for example, by distillation or chromatography.

-

Recovery of the Other Enantiomer: The other enantiomer can be recovered from the mother liquor from the crystallization step by a similar basification and extraction procedure.

Logical Workflow for Chiral Resolution

Caption: General workflow for the chiral resolution of a racemic amine.

Chemical Properties and Biological Activity

Mechanism of Action: Monoamine Oxidase Inhibition

This compound acts as a mechanism-based inactivator of both MAO-A and MAO-B. The inactivation process involves the enzymatic oxidation of the amine, leading to the formation of a reactive intermediate that covalently binds to the FAD cofactor of the enzyme.

Signaling Pathway of MAO Inhibition

Caption: Mechanism of irreversible inhibition of MAO by 1-PCPA.

Stereoselectivity in MAO Inhibition

While specific inhibitory data for the enantiomers of this compound is not available in the reviewed literature, studies on structurally related cyclopropylamine MAO inhibitors strongly suggest that the biological activity is stereoselective. For many chiral drugs, one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to side effects. It is therefore highly probable that the (R) and (S) enantiomers of 1-PCPA exhibit different potencies and/or selectivities towards MAO-A and MAO-B.

Table 2: Expected Differential Properties of this compound Stereoisomers

| Property | (R)-1-Phenyl-cyclopropylamine | (S)-1-Phenyl-cyclopropylamine |

| Physicochemical | ||

| Specific Optical Rotation | Expected to be equal in magnitude and opposite in sign to the (S)-enantiomer. | Expected to be equal in magnitude and opposite in sign to the (R)-enantiomer. |

| Pharmacological | ||

| MAO-A Inhibition (IC₅₀/Kᵢ) | Expected to differ from the (S)-enantiomer. | Expected to differ from the (R)-enantiomer. |

| MAO-B Inhibition (IC₅₀/Kᵢ) | Expected to differ from the (S)-enantiomer. | Expected to differ from the (R)-enantiomer. |

| MAO-A/MAO-B Selectivity | Expected to differ from the (S)-enantiomer. | Expected to differ from the (R)-enantiomer. |

Future Research Directions

A significant knowledge gap exists regarding the specific properties of the enantiomers of this compound. Future research should focus on:

-

Enantioselective Synthesis or Efficient Resolution: Development and publication of a detailed, reproducible protocol for obtaining the pure (R) and (S) enantiomers.

-

Physicochemical Characterization: Full characterization of the pure enantiomers, including the determination of their specific optical rotations and melting points.

-

Comparative Pharmacological Evaluation: A comprehensive in vitro study to determine the inhibitory potency (IC₅₀ or Kᵢ values) and selectivity of each enantiomer against MAO-A and MAO-B.

-

In Vivo Studies: Investigation of the pharmacokinetic and pharmacodynamic profiles of the individual enantiomers to assess their potential as therapeutic agents.

Conclusion

This compound is a well-established irreversible inhibitor of monoamine oxidase. However, a detailed understanding of the contributions of its individual stereoisomers to its overall pharmacological profile is currently lacking in the public domain. The development of methods to isolate and characterize the (R) and (S) enantiomers is a critical step towards elucidating their specific chemical and biological properties. Such studies would provide valuable insights for the design of more potent and selective MAO inhibitors for the treatment of various neurological and psychiatric disorders.

References

The Cyclopropyl Ring of 1-Phenyl-cyclopropylamine: A Nexus of Reactivity and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Phenyl-cyclopropylamine, a molecule of significant interest in medicinal chemistry, possesses a unique structural motif where a strained cyclopropyl ring is directly attached to both a phenyl group and an amino group. This arrangement confers a rich and complex reactivity profile, making it a valuable scaffold in drug discovery, particularly in the development of enzyme inhibitors. This technical guide delves into the core aspects of the reactivity of the cyclopropyl ring in this compound, providing a comprehensive overview of its behavior in key chemical transformations, quantitative data on its interactions, and detailed experimental protocols.

Mechanism-Based Inactivation of Monoamine Oxidase (MAO)

A primary area of investigation for this compound and its derivatives is their potent, mechanism-based inactivation of monoamine oxidase (MAO), a flavoenzyme responsible for the degradation of key neurotransmitters. The cyclopropylamine moiety is crucial for this activity, undergoing a ring-opening reaction upon enzymatic oxidation, which leads to the irreversible covalent modification of the enzyme's flavin cofactor.

The inactivation process is initiated by the oxidation of the amine to an iminium ion by the flavin adenine dinucleotide (FAD) cofactor. This is followed by the opening of the highly strained cyclopropyl ring, which is believed to proceed through a radical mechanism. The resulting reactive intermediate then forms a covalent bond with the FAD cofactor, leading to the irreversible inactivation of the enzyme.[1]

Quantitative Analysis of MAO Inactivation

The potency of this compound as an MAO inactivator has been quantified through kinetic studies, determining the inhibition constant (Ki) and the maximal rate of inactivation (kinact) for both MAO-A and MAO-B isoforms.

| Enzyme | Inhibitor | Ki (μM) | kinact (min-1) | kinact/KI (M-1min-1) | Reference |

| MAO-A (human placental) | This compound | 2.8 | 0.18 | 6.4 x 104 | [2] |

| MAO-B (bovine liver) | This compound | 0.8 | 0.25 | 3.1 x 105 | [2] |

Experimental Protocol: Determination of MAO Inactivation Kinetics

Objective: To determine the kinetic parameters (Ki and kinact) for the inactivation of MAO by this compound.

Materials:

-

Purified MAO-A (e.g., from human placenta) or MAO-B (e.g., from bovine liver)

-

This compound hydrochloride

-

Substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)

-

Potassium phosphate buffer (e.g., 50 mM, pH 7.4)

-

Spectrophotometer or fluorometer

-

Incubator/water bath at 37°C

Procedure:

-

Enzyme Activity Assay:

-

Prepare a series of substrate concentrations in the phosphate buffer.

-

Initiate the reaction by adding a fixed amount of MAO enzyme.

-

Monitor the change in absorbance or fluorescence over time to determine the initial velocity (V0).

-

Determine the Michaelis-Menten constant (Km) for the substrate.

-

-

Inactivation Kinetics:

-

Pre-incubate the MAO enzyme with various concentrations of this compound in the phosphate buffer at 37°C for different time intervals (e.g., 0, 5, 10, 15, 20 minutes).

-

At each time point, take an aliquot of the enzyme-inhibitor mixture and dilute it into the assay mixture containing the substrate at a concentration well above its Km.

-

Measure the residual enzyme activity.

-

Plot the natural logarithm of the percentage of remaining activity against the pre-incubation time for each inhibitor concentration. The slope of each line represents the apparent first-order rate constant of inactivation (kobs).

-

-

Data Analysis:

-

Plot the kobs values against the inhibitor concentrations.

-

Fit the data to the following equation to determine Ki and kinact: kobs = kinact[I] / (Ki + [I])

-

Where [I] is the inhibitor concentration.

-

Signaling Pathway: MAO Inactivation

Caption: Mechanism of MAO inactivation by this compound.

Oxidation Reactions

The cyclopropylamine moiety is susceptible to oxidation by various reagents, leading to ring cleavage and the formation of different products.

Lead Tetraacetate Oxidation

Experimental Workflow: Lead Tetraacetate Oxidation

Caption: General workflow for lead tetraacetate oxidation.

Acid-Catalyzed Ring Opening

In the presence of strong acids, the cyclopropyl ring of phenylcyclopropylamines can undergo electrophilic ring opening. This reactivity highlights the ability of the strained ring to act as a nucleophile.

Reaction with Superacids

Studies on the closely related trans-2-phenylcyclopropylamine hydrochloride have shown that in the presence of a superacid like trifluoromethanesulfonic acid (CF3SO3H), the cyclopropane ring can be protonated, leading to a dicationic intermediate. This highly electrophilic species can then react with a nucleophile, such as benzene in a Friedel-Crafts-type reaction, resulting in a ring-opened product.

Experimental Protocol: Acid-Catalyzed Ring Opening with Benzene

Objective: To perform the acid-catalyzed ring opening of a phenylcyclopropylamine derivative and trap the resulting carbocation with benzene.

Materials:

-

trans-2-Phenylcyclopropylamine hydrochloride (as a model compound)

-

Trifluoromethanesulfonic acid (CF3SO3H)

-

Anhydrous benzene

-

Anhydrous dichloromethane (CH2Cl2)

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), suspend trans-2-phenylcyclopropylamine hydrochloride in anhydrous benzene.

-

Cool the mixture in an ice bath.

-

Slowly add trifluoromethanesulfonic acid to the suspension with vigorous stirring.

-

Allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC.

-

Carefully quench the reaction by pouring it over crushed ice.

-

Neutralize the aqueous layer with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane.